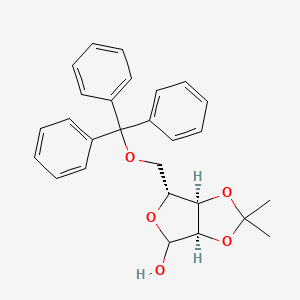

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

Descripción

BenchChem offers high-quality 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3aR,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24-,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCVVYSZYAHOMW-AWYPOSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441279 | |

| Record name | 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55726-19-7 | |

| Record name | 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Structural Elucidation of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the definitive structural elucidation of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose. This selectively protected derivative of D-ribose is a cornerstone intermediate in the synthesis of a multitude of nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics.[1] The strategic placement of protecting groups—the bulky trityl group on the primary 5'-hydroxyl and the isopropylidene acetal (or acetonide) on the cis-2',3'-diols—leaves the anomeric C1 hydroxyl group accessible for glycosylation reactions.

The structural confirmation of this molecule is not merely a procedural checkpoint; it is a critical validation step that ensures the stereochemical integrity and purity of the synthetic intermediate, which directly impacts the efficacy and safety of the final active pharmaceutical ingredient. This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation that ensures scientific rigor.

The Elucidation Pathway: A Multi-Technique Approach

The unambiguous determination of the structure of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose relies on the synergistic application of several modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they form a cohesive and definitive picture. Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise H-C framework and stereochemistry, Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) validates the overall molecular weight and elemental composition.

Caption: Workflow for Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules like the title compound. It provides atom-level information on the chemical environment, connectivity, and stereochemical arrangement of the molecule's carbon-hydrogen framework.

Causality of Choice:

We employ a suite of NMR experiments (¹H, ¹³C, and 2D) because they provide orthogonal, yet complementary, data. ¹H NMR gives information on proton environments and their proximity to other protons. ¹³C NMR reveals the number and type of carbon atoms. 2D experiments like COSY and HSQC are then used to definitively link these individual pieces, confirming proton-proton and proton-carbon connectivities, respectively, which is a cornerstone of rigorous structure elucidation.[2]

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Accurately weigh approximately 20-25 mg of the purified, dry compound.[3]

-

Solvent Addition: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for this compound and its clean spectral window.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters for ¹H, ¹³C, COSY, and HSQC should be employed.

¹H NMR Spectroscopy: Proton Assignments

The ¹H NMR spectrum provides the first detailed look at the molecule's structure. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of each signal are diagnostic.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Insights |

| Trityl-H (Aromatic) | 7.20 - 7.50 | Multiplet | A large integration value (15H) and characteristic aromatic shifts confirm the presence of the three phenyl rings of the trityl group. |

| H-1 (Anomeric) | ~5.0 - 5.2 | Singlet | The chemical shift and singlet multiplicity are characteristic of the anomeric proton in a 2,3-O-isopropylidene-β-D-ribofuranoside.[4] The lack of coupling to H-2 is expected. |

| H-2 & H-3 | ~4.5 - 4.7 | Doublets | These protons are coupled to each other, and their shifts are influenced by the rigid isopropylidene ring. Their specific coupling constant (J₂,₃) helps confirm the cis relationship.[4][5] |

| H-4 | ~4.3 - 4.4 | Multiplet | This proton couples to H-3 and the H-5 protons, resulting in a more complex signal. |

| H-5, H-5' | ~3.2 - 3.4 | Multiplet | These diastereotopic protons are shifted upfield due to shielding from the adjacent oxygen attached to the trityl group. |

| Isopropylidene-CH₃ | ~1.3, ~1.5 | Singlets (2) | The appearance of two distinct singlets for the six methyl protons confirms the presence of the isopropylidene group, as the two methyls are diastereotopic.[4] |

| Anomeric OH-1 | Variable | Broad Singlet | The signal for the hydroxyl proton is often broad and its chemical shift is dependent on concentration and temperature. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a complementary dataset to the ¹H spectrum.

| Carbon Assignment | Predicted δ (ppm) | Key Insights |

| Trityl-C (Quaternary) | ~87 | The quaternary carbon of the trityl group attached to the 5'-oxygen. |

| Trityl-C (Aromatic) | 127 - 144 | Multiple signals in the aromatic region corresponding to the carbons of the three phenyl rings. |

| C(CH₃)₂ (Quaternary) | ~112 | The quaternary carbon of the isopropylidene group is highly deshielded.[4] |

| C-1 (Anomeric) | ~105 - 110 | The chemical shift is characteristic of an anomeric carbon in a furanoside ring.[4] |

| C-2, C-3, C-4 | 82 - 86 | These carbons of the furanose ring appear in a characteristic region. Their exact assignment is confirmed using 2D HSQC.[4] |

| C-5 | ~64 | The C-5 carbon is shifted downfield relative to an unprotected ribose due to the ether linkage with the trityl group. |

| Isopropylidene-CH₃ | ~25, ~27 | Two distinct signals for the non-equivalent methyl carbons of the isopropylidene group.[4] |

2D NMR for Definitive Connectivity

Caption: 2D NMR Correlation Logic.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes direct one-bond correlations between protons and the carbons they are attached to. It is the definitive method for assigning the ¹³C signals based on the less-crowded and more easily assigned ¹H spectrum.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). A cross-peak between H-2 and H-3, for example, confirms their adjacency.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[6] For this compound, FTIR serves as a crucial quality check, confirming the presence of expected groups and the absence of synthetic byproducts (e.g., carbonyls from over-oxidation).

Causality of Choice:

While NMR provides the detailed skeleton, FTIR offers a quick and reliable confirmation of the key chemical bonds. The "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and serves as an identity check against a known standard.[6][7]

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid, powdered sample directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to enhance the signal-to-noise ratio.

-

Processing: The final spectrum is generated after automatic background subtraction.[7]

Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3500 (broad) | O-H Stretch | Anomeric Hydroxyl | Confirms the presence of the free hydroxyl group at the C-1 position. |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic (Trityl) | Indicates the C-H bonds of the phenyl rings. |

| 2990 - 2850 | C-H Stretch (sp³) | Aliphatic (Ribose, etc.) | Corresponds to the C-H bonds of the furanose ring and the isopropylidene and trityl methyl groups. |

| 1600, 1490, 1450 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the phenyl rings of the trityl group. |

| 1250 - 1000 | C-O Stretch | Ether, Alcohol | A strong, complex set of bands in the fingerprint region characteristic of the multiple C-O bonds in the furanose ring, the acetal, and the trityl ether linkage. |

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight of the compound, which is one of the most fundamental pieces of structural proof. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further validating the molecular formula.

Causality of Choice:

MS provides the ultimate confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z) with high precision. The fragmentation pattern observed can also offer corroborating evidence for the proposed structure. For instance, the loss of a large, stable fragment like the trityl cation is a highly diagnostic event.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect protonated molecules [M+H]⁺ or common adducts like [M+Na]⁺.

Data Interpretation

The molecular formula for 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is C₂₇H₂₈O₅ .[8] The monoisotopic mass is 432.1937 g/mol .

| m/z Value (Expected) | Ion Species | Significance |

| 433.19 | [M+H]⁺ | The protonated molecular ion peak. Its detection confirms the molecular weight of the intact molecule. |

| 455.18 | [M+Na]⁺ | The sodium adduct is very common in ESI-MS and serves as another confirmation of the molecular weight. |

| 243.08 | [C(Ph)₃]⁺ | Key Fragment: This corresponds to the highly stable trityl cation. Its presence as a major peak in the fragmentation spectrum is strong evidence for the trityl group. |

| 375.17 | [M - C₃H₅O + H]⁺ | A potential fragment corresponding to the loss of a portion of the isopropylidene group. |

Conclusion

The structural elucidation of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is achieved through a systematic and multi-faceted analytical approach. The comprehensive connectivity map provided by ¹H, ¹³C, and 2D NMR spectroscopy, combined with the functional group confirmation from FTIR and the definitive molecular weight and formula verification from mass spectrometry, constitutes a self-validating and unassailable body of evidence. This rigorous characterization ensures the identity and purity of a critical building block used in the synthesis of life-saving therapeutics, upholding the highest standards of scientific integrity in drug discovery and development.

References

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides.

-

PubChem. (n.d.). 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose. Retrieved from [Link]

- Szewczyk, M., et al. (n.d.).

- Szewczyk, M., et al. (n.d.).

- Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis.

- PerkinElmer. (n.d.). Successful sugar identification with ATR-FTIR.

- BenchChem. (n.d.). Spectroscopic and Synthetic Insights into 5-Deoxy-D-ribo-hexose: A Technical Guide.

- Sinyayev, V. A., et al. (2019). A COMPARATIVE INVESTIGATION OF THE IR SPECTRA OF A CARBOHYDRATE SERIES. Journal of Chemical Technology and Metallurgy.

- Sairam, P., et al. (2003).

- da Silva, A. B., et al. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. SciELO.

- Elyashberg, M., et al. (2004).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | C27H28O5 | CID 10526729 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose from D-ribose: A Comprehensive Technical Guide

Executive Summary

The synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose (CAS: 55726-19-7)[1] from D-ribose is a foundational two-step sequence in advanced carbohydrate chemistry. This orthogonally protected furanose serves as a critical chiral building block in the development of nucleoside reverse transcriptase inhibitors (NRTIs), anhydrosugars[2], and complex enzyme inhibitors such as swainsonine analogs[3]. As an Application Scientist, I approach this synthesis not merely as a sequence of additions, but as a carefully balanced system of thermodynamic and kinetic controls. By strategically leveraging thermodynamic stability for ring-closure and steric hindrance for selective primary alcohol protection, this workflow provides a high-yielding, scalable route to a highly versatile intermediate.

Mechanistic Causality & Reaction Design

To ensure reproducible success, it is vital to understand the "why" behind the reagent selection and reaction conditions.

Step 1: Acetonide Formation (Thermodynamic Control)

In aqueous or polar solutions, D-ribose exists as a complex equilibrium of pyranose and furanose tautomers. The addition of acetone and a catalytic amount of strong acid (e.g., concentrated H2SO4 ) forces this equilibrium entirely toward the furanose form[3].

-

The Causality: Acetone acts simultaneously as the solvent and the electrophilic reagent. The acid catalyst protonates the carbonyl oxygen of acetone, making it highly susceptible to nucleophilic attack by the cis-2,3-hydroxyl groups of the ribofuranose ring. The formation of the five-membered 1,3-dioxolane ring (the acetonide) is thermodynamically highly favorable, effectively locking the carbohydrate in the furanose configuration. The reaction is self-driving; as the insoluble D-ribose is consumed and converted into the highly lipophilic 2,3-O-isopropylidene-D-ribofuranose, the reaction mixture transitions from a suspension to a clear solution. This phase change provides an immediate, visual validation of reaction progress[3].

Step 2: Tritylation (Steric Selectivity)

The intermediate, 2,3-O-isopropylidene-D-ribofuranose, possesses two free hydroxyl groups: the anomeric 1-OH (secondary) and the primary 5-OH.

-

The Causality: Triphenylmethyl chloride (trityl chloride, TrCl) is employed due to its massive steric bulk. The three phenyl rings create a steric shield that kinetically prevents substitution at the secondary, sterically encumbered anomeric 1-OH[4]. Consequently, the electrophilic trityl carbocation reacts almost exclusively with the unhindered primary 5-OH. Pyridine is selected as the solvent because it acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct generated during the reaction. This neutralization is absolutely paramount; if HCl were allowed to accumulate, it would catalyze the hydrolysis of the acid-labile acetonide protecting group installed in Step 1.

Reaction Workflow Visualization

Two-step synthetic workflow from D-ribose to the orthogonally protected furanose target.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of 2,3-O-Isopropylidene-D-ribofuranose

This protocol optimizes for high throughput and avoids complex chromatography, relying instead on precise pH control during workup[3].

-

Preparation: Suspend D-ribose (50.0 g, 333 mmol) in anhydrous acetone (500 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer.

-

Catalysis: Add concentrated sulfuric acid ( H2SO4 , 1.3 mL) dropwise at room temperature.

-

System Validation: The mixture will initially be a milky suspension. Over 4 hours of continuous stirring, the solid D-ribose will dissolve entirely, yielding a brown/amber solution. This physical phase change confirms the conversion to the acetone-soluble acetonide[3].

-

-

Quenching (Critical Step): Add solid Calcium Hydroxide ( Ca(OH)2 , ~10 g) in small portions until the pH of the solution reaches exactly 7.0.

-

Causality: Neutralization must be absolute. Concentrating the solution while it is even slightly acidic will instantly cleave the newly formed acetonide. Ca(OH)2 is preferred over aqueous bases (like NaOH) to minimize the introduction of water into the system[3].

-

-

Workup: Filter the neutralized mixture through a pad of Celite to remove calcium sulfate and unreacted Ca(OH)2 . Concentrate the filtrate under reduced pressure to yield the crude product (approx. 63 g, ~99% yield) as a viscous syrup, which is sufficiently pure for the subsequent tritylation step[3].

Protocol B: Synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

-

Preparation: Dissolve the crude 2,3-O-isopropylidene-D-ribofuranose (4.0 g, 21.1 mmol) in anhydrous pyridine (10 mL) under an inert atmosphere (Nitrogen or Argon)[4].

-

Tritylation: Add Trityl chloride (7.05 g, 25.3 mmol, 1.2 equivalents) in a single portion to the stirred solution.

-

Reaction: Stir the mixture at 20 °C (room temperature) for 16 hours[4].

-

System Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The target product will appear as a highly UV-active spot (due to the conjugated trityl group) with an Rf significantly higher than the starting material.

-

-

Quenching & Extraction: Add water (30 mL) to the reaction mixture and stir for 10 minutes. This step hydrolyzes any unreacted TrCl into trityl alcohol. Extract the aqueous phase with dichloromethane (DCM, 3 × 30 mL)[4].

-

Purification: Dry the combined organic phases over anhydrous MgSO4 , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography using a gradient of petroleum ether to ethyl acetate (1:0 to 0:1, v/v) to isolate the pure title compound[4].

Quantitative Data & Process Analytics

The following table summarizes the key physicochemical parameters, expected yields, and analytical markers for the two-step synthesis workflow.

| Parameter | Step 1: Acetonide Formation | Step 2: Tritylation |

| Starting Substrate | D-Ribose | 2,3-O-Isopropylidene-D-ribofuranose |

| Primary Reagents | Acetone, Conc. H2SO4 | Trityl Chloride (TrCl), Pyridine |

| Reaction Temperature | 20 °C - 25 °C | 20 °C |

| Reaction Time | 4 hours | 16 hours |

| Expected Yield | 95% - 99% (Crude) | 65% - 85% (Purified) |

| Key Validation Marker | Complete dissolution of solid suspension | Appearance of strong UV-active spot on TLC |

| Critical Failure Point | Incomplete neutralization before concentration | Moisture in pyridine leading to TrCl hydrolysis |

Quality Control & Troubleshooting

-

Moisture Contamination in Step 2: Trityl chloride is exceptionally sensitive to moisture. If the pyridine is not strictly anhydrous, TrCl will rapidly hydrolyze to triphenylmethanol (trityl alcohol). This byproduct is notoriously difficult to separate from the target molecule via standard silica gel chromatography due to overlapping Rf values. Ensure all glassware is flame-dried and reagents are stored over molecular sieves.

-

Anomeric Deprotection During Storage: If the final purified product exhibits degradation over time, it is likely due to trace acidity introduced by the silica gel during chromatography. Storing the final product in a desiccator over a small crystal of ammonium bicarbonate ensures a strictly basic micro-environment, preserving the acid-labile acetonide linkage.

References

-

PubChem Compound Summary for CID 10526729: 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose. National Center for Biotechnology Information.[Link]

-

PMC Article: Synthesis of Terminal Ribose Analogues of Adenosine 5′-Diphosphate Ribose as Probes for the Transient Receptor Potential Cation Channel TRPM2. National Institutes of Health (NIH).[Link]

-

ResearchGate Publication: Anhydrosugars.[Link]

-

CLOCKSS Archive / Heterocycles: A Synthesis of (1S,2R,8R,8aR)-8-Hydroxy-1,2-(isopropylidenedioxy)indolizidin-5-one from D-Ribose. [Link]

Sources

- 1. 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | C27H28O5 | CID 10526729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis of Terminal Ribose Analogues of Adenosine 5′-Diphosphate Ribose as Probes for the Transient Receptor Potential Cation Channel TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

An In-Depth Technical Guide to 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose: Properties, Synthesis, and Applications in Drug Development

Authored by: A Senior Application Scientist

Introduction: A Cornerstone Intermediate in Nucleoside Chemistry

In the landscape of modern drug development and medicinal chemistry, the synthesis of complex, biologically active molecules is a paramount challenge. Among the most vital classes of therapeutic agents are nucleoside analogues, which form the backbone of numerous antiviral and anticancer drugs.[1][2] The efficacy of these synthetic pathways hinges on the strategic use of protecting groups to mask reactive functional groups and direct reactions with high selectivity. 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose stands out as a pivotal intermediate in this field. It is a derivative of D-ribose, the natural sugar component of RNA, which has been strategically modified with two key protecting groups: an acid-labile trityl (triphenylmethyl) group at the primary 5-hydroxyl position and a more robust isopropylidene ketal (acetonide) protecting the cis-diols at the 2- and 3-positions.

This dual-protection scheme is not arbitrary; it is a sophisticated solution that provides both stability during intermediate synthetic steps and the potential for selective deprotection. The bulky trityl group selectively protects the primary 5'-hydroxyl, while the isopropylidene group locks the furanose ring in a specific conformation and protects the secondary hydroxyls.[3][4] This guide offers an in-depth exploration of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity, and a discussion of its critical role as a building block in the development of novel therapeutics.

Core Physicochemical Properties

Understanding the fundamental properties of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is essential for its handling, purification, and use in subsequent reactions. The compound is typically a white solid or a viscous oil, with solubility in common organic solvents like dichloromethane, chloroform, and DMSO.[5]

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₈O₅ | PubChem[6] |

| Molecular Weight | 432.5 g/mol | PubChem[6] |

| CAS Number | 55726-19-7 | PubChem[6] |

| Appearance | Wax Oil / White Solid | Coompo[5] |

| Solubility | Chloroform, Dichloromethane, DMSO | Coompo[5] |

| Storage Conditions | 2-8°C, Protect from air and light | Coompo[5] |

Synthesis and Purification: A Strategic Protection Workflow

The synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose from D-ribose is a classic example of sequential protecting group chemistry. The strategy involves first protecting the C2 and C3 hydroxyls, which are geometrically constrained as a cis-diol, followed by the selective protection of the primary C5 hydroxyl.

Synthetic Workflow Overview

The overall process can be visualized as a two-step protection sequence. This approach leverages the inherent reactivity differences of the hydroxyl groups on the D-ribose scaffold. The cis-diol at the 2,3-positions readily forms a five-membered ring with acetone, while the primary hydroxyl at the 5-position is the most sterically accessible for reaction with the bulky trityl chloride.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures in carbohydrate chemistry.[7][8]

Step 1: Synthesis of 2,3-O-Isopropylidene-D-ribofuranose

-

Reaction Setup: Suspend D-ribose (1 equivalent) in anhydrous acetone. Cool the suspension to 0°C in an ice bath with magnetic stirring.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) dropwise to the cooled suspension. The mixture should gradually become a clear solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral.

-

Workup: Filter the mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to yield a syrup. Dissolve this syrup in ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-O-Isopropylidene-D-ribofuranose as a crude oil, which can often be used in the next step without further purification.[9]

Step 2: Synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

-

Reaction Setup: Dissolve the crude 2,3-O-Isopropylidene-D-ribofuranose (1 equivalent) in anhydrous pyridine and cool the solution to 0°C.

-

Reagent Addition: Add trityl chloride (TrCl, ~1.1 equivalents) portion-wise to the solution while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

-

Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, cool the mixture back to 0°C and quench by the slow addition of cold water.

-

Extraction: Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the final product as a white solid or foam.

Spectroscopic Characterization

Structural confirmation is paramount. The primary techniques for characterizing this molecule are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:

-

Trityl Group: A complex multiplet in the aromatic region (~7.20-7.50 ppm) integrating to 15 protons.

-

Anomeric Proton (H-1): A distinct signal, often a singlet or a narrow doublet, appearing around 5.0-5.2 ppm.[4]

-

Furanose Ring Protons (H-2, H-3, H-4): Signals typically found between 4.0-4.8 ppm. The coupling constants between these protons are crucial for confirming the ribofuranose configuration and conformation.[3][4]

-

Exocyclic Protons (H-5, H-5'): Signals corresponding to the CH₂ group adjacent to the trityl ether, usually in the 3.2-3.6 ppm range.

-

Isopropylidene Methyls: Two sharp singlets, representing the two diastereotopic methyl groups of the acetonide, typically located between 1.3-1.6 ppm.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the proton data:

-

Trityl Carbons: A quaternary carbon signal for the C(Ph)₃ around 87 ppm, along with multiple aromatic signals between 127-144 ppm.

-

Acetonide Carbons: A quaternary carbon signal around 112-114 ppm and two methyl carbon signals around 25-27 ppm.[4][10]

-

Furanose Ring Carbons: Five distinct signals in the 60-110 ppm region, corresponding to C1-C5 of the ribose moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The expected mass would correspond to the molecular formula C₂₇H₂₈O₅. Common adducts observed might include [M+Na]⁺ or [M+H]⁺.[11][12] Fragmentation analysis would likely show the loss of the trityl group as a stable trityl cation, a characteristic fragmentation pathway.[13]

Chemical Reactivity and Deprotection Strategies

The synthetic utility of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose lies in the differential stability of its protecting groups. This allows for a hierarchical deprotection strategy, which is fundamental to its role as a synthetic intermediate.

Selective Deprotection Logic

The trityl group is highly sensitive to acid and can be removed under very mild acidic conditions that leave the isopropylidene group intact. This selective cleavage is the most common and critical reaction for this intermediate, as it unmasks the 5'-hydroxyl group for subsequent reactions, such as phosphorylation or coupling with other molecules. The isopropylidene group requires stronger acidic conditions for its removal.

Protocol: Selective Detritylation

This protocol describes the removal of the 5-O-trityl group while preserving the 2,3-O-isopropylidene group.

-

Dissolution: Dissolve 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose (1 equivalent) in a suitable solvent such as dichloromethane or methanol.

-

Acidification: Add a mild acid. Common choices include:

-

Aqueous Acetic Acid: Treat the solution with 80% aqueous acetic acid and stir at room temperature.

-

Lewis Acids: Use a catalytic amount of a Lewis acid like trityl tetrafluoroborate for a fast and clean reaction.[14]

-

-

Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting material and the appearance of a more polar spot (the deprotected alcohol) and triphenylmethanol.

-

Workup: Once complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution or triethylamine).

-

Purification: Extract the product into an organic solvent. The byproduct, triphenylmethanol, can be largely removed through crystallization or precipitation from a nonpolar solvent (e.g., hexanes). Further purification by silica gel chromatography yields the pure 2,3-O-Isopropylidene-D-ribofuranose.[9]

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile building block for the synthesis of nucleoside analogues.[5] The process of bringing a new drug to market, known as drug development, often relies on creating novel New Chemical Entities (NCEs), and modified nucleosides are a rich source of such candidates.[15]

Workflow: Synthesis of a Generic Nucleoside Analogue

The protected ribofuranose is coupled with a nucleobase (or its protected derivative) to form the crucial N-glycosidic bond. This is typically followed by deprotection of the remaining groups to yield the final product.

This pathway allows for modifications at the 5'-position after selective detritylation. For instance, the newly freed 5'-hydroxyl can be converted into a leaving group (like a tosylate) for nucleophilic displacement or can be phosphorylated to create nucleotides.[1][16] This flexibility is crucial for creating a diverse library of compounds for biological screening. Its role as an intermediate in the synthesis of Pyrazofurin, an anticancer agent, highlights its practical importance in medicinal chemistry.[5]

Conclusion

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is more than just a protected sugar; it is a testament to the power of strategic chemical design. Its properties are finely tuned for its purpose: to serve as a stable, yet selectively reactive, scaffold for constructing complex molecules. For researchers in nucleoside chemistry and drug development, a thorough understanding of this intermediate—from its physical characteristics and synthesis to its nuanced reactivity—is essential for innovation. As the demand for novel therapeutics continues to grow, the role of such foundational building blocks remains as critical as ever.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10526729, 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose. Available at: [Link]

-

Aslani-Shotorbani, G., et al. (1985). The isopropylidenation of d-ribose diethyl dithioacetal and ribitol. Carbohydrate Research, 136, 1-9. Available at: [Link]

-

Gurjar, M. K., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research, 338(4), 303-306. Available at: [Link]

-

Elend, D., et al. (2006). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. ARKIVOC, 2006(xi), 114-127. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13832672, 5-Deoxy-2,3-o-isopropylidene-d-ribose. Available at: [Link]

-

Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. Available at: [Link]

-

Coompo (n.d.). 2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11008712, 2,3-O-Isopropylidene-D-ribofuranose. Available at: [Link]

-

Głowacka, I., et al. (2015). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 5(21), 16291-16303. Available at: [Link]

-

SpectraBase (n.d.). 5-Deoxy-5-iodo-2,3-o-isopropylidene-D-ribofuranose. Available at: [Link]

-

Clarke, Z., et al. (2018). The crystal structures of 3-O-benzyl-1,2-O-isopropylidene-5-O-methanesulfonyl-6-O-triphenylmethyl-α-D-glucofuranose and its azide displacement product. Acta Crystallographica Section E: Crystallographic Communications, 74(6), 862-867. Available at: [Link]

-

Calvano, C.D., et al. (2017). Structural characterization of neutral saccharides by negative ion MALDI mass spectrometry using a superbasic proton sponge as deprotonating matrix. Journal of The American Society for Mass Spectrometry, 28(8), 1640-1649. Available at: [Link]

-

Kumar, A., Doddi, V. R., & Vankar, Y. D. (2008). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. The Journal of Organic Chemistry, 73(15), 5993-5995. Available at: [Link]

-

Equation Chemical (n.d.). 5-O-Trityl-2,3-o-isopropylidene-D-ribofuranose. Available at: [Link]

-

Marradi, M., et al. (2022). Synthesis of a New O6-Alkylated Inosine as a Useful Intermediate for the Preparation of cADPR Mimics. Molecules, 27(5), 1699. Available at: [Link]

-

Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(32), 3634-3636. Available at: [Link]

-

Ak, M., & Koca, M. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications, 16(8), 1-10. Available at: [Link]

-

Islam, M. R., et al. (2020). Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics. Research in Pharmaceutical Sciences, 15(1), 66-77. Available at: [Link]

-

Głowacka, I., et al. (2015). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 5(21), 16291-16303. Available at: [Link]

-

Groenewold, G.S., et al. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. Defense Technical Information Center. Available at: [Link]

-

Prime Scholars (n.d.). Drug Development Based on New Chemical Entities. Available at: [Link]

- Patent CN102432642B (2012). Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose | 54503-65-0 - Coompo [coompo.com]

- 6. 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | C27H28O5 | CID 10526729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-O-Isopropylidene-D-ribofuranose | C8H14O5 | CID 11008712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. O6-[(2″,3″-O-Isopropylidene-5″-O-tbutyldimethylsilyl)pentyl]-5′-O-tbutyldiphenylsilyl-2′,3′-O-isopropylideneinosine | MDPI [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. ricerca.uniba.it [ricerca.uniba.it]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate [organic-chemistry.org]

- 15. primescholars.com [primescholars.com]

- 16. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Nucleoside Chemistry: A Technical Guide to 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose (CAS Number: 55726-19-7) is a pivotal, selectively protected derivative of D-ribose, a cornerstone in the synthesis of a vast array of nucleoside analogues with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, from its synthesis and purification to its detailed characterization and critical applications in drug discovery and development. By elucidating the underlying chemical principles and offering detailed experimental protocols, this document serves as an essential resource for researchers navigating the complexities of nucleoside chemistry.

Introduction: The Strategic Importance of Selective Protection

The synthesis of modified nucleosides, a critical endeavor in the development of antiviral and anticancer therapeutics, hinges on the ability to selectively manipulate the various hydroxyl groups of the ribose scaffold. 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose emerges as a key intermediate due to the orthogonal nature of its protecting groups. The bulky trityl group selectively shields the primary 5'-hydroxyl group, while the isopropylidene group protects the cis-diols at the 2' and 3' positions. This differential protection allows for precise chemical modifications at the anomeric C1 position, a crucial step in the formation of the N-glycosidic bond with various nucleobases.

The strategic introduction and subsequent removal of these protecting groups are fundamental to the successful synthesis of complex nucleoside analogues, including the widely used anticancer drug capecitabine.[1][2] This guide will delve into the practical aspects of handling and utilizing this versatile building block.

Synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose: A Two-Step Approach

The synthesis of the title compound is a well-established two-step process commencing from the readily available D-ribose. The synthetic strategy involves the initial protection of the 2,3-hydroxyl groups as an isopropylidene acetal, followed by the selective tritylation of the primary 5-hydroxyl group.

Step 1: Synthesis of 2,3-O-Isopropylidene-D-ribofuranose

The first step involves the acid-catalyzed reaction of D-ribose with acetone or 2,2-dimethoxypropane to form the five-membered isopropylidene acetal ring. This reaction favors the formation of the furanose form of the ribose sugar.

Mechanism of Isopropylidenation:

The reaction proceeds via an acid-catalyzed mechanism. The acid protonates one of the hydroxyl groups, making it a good leaving group. The carbonyl group of acetone (or its equivalent from 2,2-dimethoxypropane) is then attacked by the adjacent hydroxyl group, leading to the formation of a hemiketal. Subsequent intramolecular cyclization and dehydration yield the stable 2,3-O-isopropylidene-D-ribofuranose.

Experimental Protocol: Synthesis of 2,3-O-Isopropylidene-D-ribofuranose

-

Materials:

-

D-Ribose (1.0 eq)

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

Concentrated Sulfuric Acid (catalytic amount)

-

Anhydrous Sodium Sulfate

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Hexane

-

-

Procedure:

-

Suspend D-ribose in a mixture of anhydrous acetone and 2,2-dimethoxypropane in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the mixture in an ice bath and add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane solvent system).

-

Once the reaction is complete, neutralize the acid by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Filter the mixture to remove any inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a syrup.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure 2,3-O-Isopropylidene-D-ribofuranose.[3][4]

-

Step 2: Synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

The second step involves the selective protection of the primary 5'-hydroxyl group of 2,3-O-isopropylidene-D-ribofuranose with a trityl group. The steric bulk of the trityl group favors its reaction with the less hindered primary hydroxyl group.

Mechanism of Tritylation:

The tritylation of an alcohol with trityl chloride in the presence of a base like pyridine typically proceeds through an SN1-like mechanism. Pyridine facilitates the formation of the highly stable trityl cation, which is then readily attacked by the primary hydroxyl group of the ribofuranose derivative.[5][6]

Experimental Protocol: Synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

-

Materials:

-

2,3-O-Isopropylidene-D-ribofuranose (1.0 eq)

-

Trityl Chloride (1.1 eq)

-

Anhydrous Pyridine

-

Dichloromethane

-

Methanol

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Dissolve 2,3-O-isopropylidene-D-ribofuranose in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add trityl chloride portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system).

-

Upon completion, cool the reaction mixture in an ice bath and quench the excess trityl chloride by the slow addition of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose as a white solid.

-

Purification and Characterization

Purification

The final product is typically a white to off-white solid. Purification is crucial to remove any unreacted starting materials and by-products.

-

Column Chromatography: Silica gel chromatography is the most common method for purification. A gradient elution with a mixture of ethyl acetate and hexane is effective in separating the product from impurities.

-

Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, can be employed.

Characterization: Spectroscopic Analysis

The structure and purity of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose are confirmed by various spectroscopic techniques.

| Property | Value |

| CAS Number | 55726-19-7 |

| Molecular Formula | C₂₇H₂₈O₅ |

| Molecular Weight | 432.51 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 135-138 °C |

Expected Analytical Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the trityl group protons in the aromatic region (δ 7.2-7.5 ppm). The protons of the ribofuranose ring will appear in the region of δ 3.5-6.0 ppm. The two methyl groups of the isopropylidene moiety will give rise to two distinct singlets around δ 1.3 and 1.5 ppm. The anomeric proton (H-1) is expected to appear as a singlet or a narrow doublet around δ 5.8-6.0 ppm.[7]

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show a large number of signals corresponding to the 27 carbon atoms. The trityl carbons will appear in the aromatic region (δ 127-144 ppm), with the quaternary carbon attached to the oxygen appearing around δ 87 ppm. The carbons of the ribofuranose ring will resonate in the range of δ 60-110 ppm. The isopropylidene methyl carbons will be observed at approximately δ 25 and 27 ppm, and the quaternary carbon of the isopropylidene group at around δ 112 ppm.[7]

-

FT-IR (KBr): The infrared spectrum will exhibit a strong and broad absorption band for the O-H stretching of the free 1'-hydroxyl group around 3400-3500 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Strong C-O stretching bands for the ether and acetal functionalities will be present in the fingerprint region (1000-1300 cm⁻¹).[8]

-

Mass Spectrometry (ESI-MS): The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 433.19. Adducts with sodium [M+Na]⁺ at m/z 455.17 may also be observed.

Applications in Drug Development

The primary application of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose lies in its role as a versatile intermediate for the synthesis of nucleoside analogues. The free 1'-hydroxyl group serves as a handle for the crucial N-glycosylation reaction with a wide variety of heterocyclic bases.

Deprotection Strategies

The selective removal of the protecting groups is a critical aspect of the synthetic sequence.

-

Detritylation: The acid-labile trityl group is typically removed under mild acidic conditions, such as with 80% acetic acid in water or with a dilute solution of a stronger acid like trifluoroacetic acid (TFA) in dichloromethane.[8]

-

Deisopropylidenation: The isopropylidene group is more stable to acidic conditions than the trityl group but can be removed with stronger aqueous acids, often with heating.

This differential lability allows for a stepwise deprotection strategy, enabling further modifications at the 5'-position after the initial glycosylation.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose and the reagents used in its synthesis.

-

Trityl Chloride: Corrosive and moisture-sensitive. It should be handled in a fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[9][10]

-

2,2-Dimethoxypropane: Highly flammable and an irritant. It should be used in a well-ventilated area, away from ignition sources.[1][11]

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. It should be handled in a fume hood.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

Conclusion

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is an indispensable tool in the arsenal of the medicinal chemist. Its well-defined and predictable reactivity, a consequence of its orthogonal protecting groups, provides a reliable platform for the synthesis of a diverse range of nucleoside analogues. A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, is paramount for any researcher or drug development professional working in this vital area of therapeutic discovery. The continued application of this key intermediate will undoubtedly contribute to the development of novel and more effective treatments for a multitude of diseases.

References

- BenchChem. (2025). Technical Support Center: Optimizing Trityl Protection of Alcohols. BenchChem.

- BenchChem. (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note and Detailed Protocol. BenchChem.

- PrepChem. (n.d.). Synthesis of 2,3-O-isopropylidene-D-ribofuranose. PrepChem.com.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10526729, 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11008712, 2,3-O-Isopropylidene-D-ribofuranose. PubChem.

- AAPPTec, LLC. (n.d.).

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: Trityl chloride. SynQuest Labs.

- Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,2-Dimethoxypropane, 98%. Cole-Parmer.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,3-O-Isopropylidene-D-ribose. TCI Chemicals.

- Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2022). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. The Royal Society of Chemistry.

- Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(34), 22005–22018.

- Sairam, P., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.

- Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.

- ResearchGate. (n.d.).

- MDPI. (2021, June 10). Prebiotic Synthesis of Ribose. Encyclopedia.

- Joshi, B. V., et al. (2008). Synthesis of ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate from L-ribose: a versatile chiral synthon for preparation of adenosine and P2 receptor ligands. Nucleosides, Nucleotides & Nucleic Acids, 27(3), 279-291.

- Kumar, A., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega, 3(8), 9966-9974.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-O-Isopropylidene-D-ribofuranose | C8H14O5 | CID 11008712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-O-Isopropylidene-D-ribose | 13199-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | C27H28O5 | CID 10526729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. madridge.org [madridge.org]

Precision Control in Oligonucleotide Synthesis: The Mechanistic Role of Trityl Groups in Ribofuranose Protection

Executive Summary

In the automated solid-phase synthesis of oligonucleotides, achieving near-perfect coupling efficiency (>99%) at every cycle is a strict prerequisite for generating viable therapeutic and diagnostic molecules. D-ribofuranose, the foundational sugar in RNA and nucleoside analogs, presents a formidable synthetic challenge: differentiating the primary 5'-hydroxyl from the secondary 2'- and 3'-hydroxyls. The introduction of the trityl (triphenylmethyl) group and its methoxy-derivatives solved this regioselectivity challenge. Beyond mere protection, the dimethoxytrityl (DMTr) group acts as a real-time, colorimetric reporter, creating a self-validating loop that allows scientists to quantify coupling efficiency on the fly. This whitepaper details the mechanistic causality, quantitative analytics, and self-validating protocols surrounding trityl-based ribofuranose protection.

Mechanistic Causality: Sterics and Electronic Tuning

Regioselective Protection via Steric Bulk

D-ribofuranose contains three chemically similar hydroxyl groups (2', 3', and 5'). The selective protection of one hydroxyl group over the others is a critical step in ribonucleoside chemistry 1. While silyl ethers (like TBDMS) are often deployed for 2'-hydroxyl protection due to their stability, they lack the rapid, colorimetric reversibility required for the 5'-position during high-throughput synthesis 1. Trityl ethers are deployed because their massive steric hindrance makes them highly selective for the primary, less sterically hindered 5'-hydroxyl group 1.

Electronic Tuning and the "Inherent Conflict"

The removal of the protecting group at low pH and the acid lability of the glycosidic linkage of purine nucleotides constitute an inherent conflict in preparative oligonucleotide chemistry 2. If the acid is too strong or applied for too long, depurination (cleavage of the nucleobase) occurs, resulting in abasic sites and sequence failure.

To solve this, chemists modified the unsubstituted trityl (Tr) group by adding electron-donating methoxy groups to the phenyl rings. The resulting 4,4'-dimethoxytrityl (DMTr) group forms a carbocation upon acid cleavage that is highly stabilized via resonance. This electronic tuning exponentially increases the acid lability of the protecting group, allowing the DMTr group to be cleaved rapidly under weakly acidic conditions (e.g., 3% dichloroacetic acid), thereby minimizing depurination risks 1.

Quantitative Analytics of Trityl Derivatives

The efficiency of DMTr is not just in its protective capabilities, but in its analytical utility. The DMTr cation acts as a reliable indicator of successful detritylation due to its bright orange nature 3. The table below summarizes the quantitative differences between common trityl derivatives used in synthesis.

| Protecting Group | Abbreviation | Structural Substitution | Relative Acid Lability | Cation λmax | Cation Color |

| Triphenylmethyl | Tr | Unsubstituted | Low (Hours) | ~430 nm | Yellow |

| 4-Methoxytrityl | MMTr | Single p-methoxy | Moderate (Minutes) | 470 nm | Yellow-Orange |

| 4,4'-Dimethoxytrityl | DMTr | Double p-methoxy | High (Seconds) | 498 nm | Bright Orange |

Note: An indirect measure of the trityl concentration can be determined spectrophotometrically by the absorbance of the trityl cation at 498 nm 4.

Self-Validating Protocol: Detritylation and Colorimetric Assay

To guarantee the integrity of the growing oligonucleotide chain, the detritylation step must be executed as a self-validating system. The orange trityl cation released during the acidic deprotection step provides a rapid and quantitative signal of the efficiency of a solid-phase synthesis 5.

Step-by-Step Methodology

-

Column Washing (Pre-Deblock): Flush the Controlled Pore Glass (CPG) solid support with anhydrous acetonitrile.

-

Causality: Residual moisture or basic amines from the previous oxidation step will neutralize the incoming acid, leading to incomplete deprotection.

-

-

Acidic Deblocking: Inject 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) through the column.

-

Causality: DCA provides the optimal pKa to rapidly protonate the DMTr ether without causing significant depurination of sensitive nucleobases.

-

-

Effluent Collection & Visual Validation: Route the effluent into a fraction collector.

-

Validation Checkpoint: The immediate appearance of a bright orange color physically validates that the previous coupling step was successful and the 5'-OH is now exposed. Visual inspection of the colour intensity can readily detect gross failures 5.

-

-

Spectrophotometric Quantification: Because the trityl cation is released in very high concentrations, samples must often be diluted prior to making absorbance measurements to remain within the linear range of the detector 4. Dilute the fraction with a standardized volume of 0.1 M p-toluenesulfonic acid in acetonitrile and measure absorbance at 498 nm.

-

Yield Calculation: Calculate the stepwise coupling yield by comparing successive values ( Yield=(An/An−1)×100 ) 5. A yield of >98.5% validates the system's readiness for the next cycle.

Cyclic workflow of solid-phase oligonucleotide synthesis highlighting DMTr monitoring.

Diagnostic Workflows

The continuous monitoring of the trityl cation absorbance per cycle acts as the primary diagnostic tool for synthesis health. If the coupling is incomplete and the subsequent capping step is also inefficient, the unreacted chain can participate in the next coupling cycle, leading to a deletion 6. By analyzing the trityl data, scientists can immediately pinpoint whether a yield loss is due to a sudden mechanical failure or a gradual chemical degradation.

Diagnostic logic tree for troubleshooting synthesis failures via trityl absorbance data.

References

-

BenchChem. Protecting Group Strategies for D-Ribofuranose Hydroxyls.1

-

Glen Research. Rapid Trityl Colour Analysis Using a Fibre-Optic Probe.5

-

Google Patents (US5419966A). Trityl monitor for automated polynucleotide synthesis.4

-

ResearchGate. Protecting groups for RNA synthesis: An increasing need for selective preparative methods.3

-

ResearchGate. Synthesis of Antisense Oligonucleotides with Minimum Depurination.2

-

BenchChem. Troubleshooting low yield in phosphorothioate oligonucleotide synthesis.6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO1994000471A1 - Trityl monitor for automated polynucleotide synthesis - Google Patents [patents.google.com]

- 5. glenresearch.com [glenresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Strategic Utilization of the Isopropylidene Protecting Group in Carbohydrate Chemistry: Mechanisms, Methodologies, and Applications

Executive Summary

In the synthesis of complex carbohydrates and nucleoside analogs, the regioselective discrimination of polyhydroxylated scaffolds is a fundamental challenge. The isopropylidene group (commonly known as an acetonide) serves as a cornerstone for the selective masking of 1,2- and 1,3-diols. By exploiting the subtle differences in steric hindrance, ring strain, and thermodynamic stability, researchers can achieve highly specific protection and deprotection cascades. This whitepaper provides an in-depth technical analysis of acetonide protection in sugars, detailing the mechanistic divergence between thermodynamic and kinetic control, validated experimental protocols, and strategic applications in drug development.

Mechanistic Foundations: Thermodynamic vs. Kinetic Control

The acetalization of carbohydrates is an acid-catalyzed equilibrium reaction. The stereochemical outcome of this reaction is entirely dependent on the choice of reagent and the reaction conditions, which dictate whether the system operates under thermodynamic or kinetic control[1].

Thermodynamic Control (Furanose Rearrangement)

When D-glucose is reacted with acetone in the presence of a strong Brønsted acid (e.g., H₂SO₄) or a Lewis acid, the reaction is under thermodynamic control[1]. In aqueous solution, D-glucose exists primarily as a pyranose (six-membered ring). However, the pyranose form lacks the necessary cis-diol geometry to form stable five-membered 1,3-dioxolane rings with acetone. Consequently, the dynamic equilibrium shifts, driving the sugar to rearrange into its furanose (five-membered ring) form. This allows the formation of highly stable cis-fused acetonides at the 1,2 and 5,6 positions, yielding the thermodynamic sink: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose)[2].

Kinetic Control (Pyranose Retention)

If the synthetic goal requires retaining the native pyranose ring, thermodynamic conditions will fail. Instead, kinetic control is achieved by using a highly reactive enol ether, such as 2-methoxypropene , with a mild acid catalyst (e.g., p-toluenesulfonic acid) at low temperatures (0 °C)[2]. This reagent undergoes rapid trans-acetalization with the most accessible hydroxyls (typically the primary C-6 and secondary C-4) before the sugar has time to undergo furanose rearrangement. This yields 4,6-O-isopropylidene-D-glucopyranose [2].

Fig 1. Thermodynamic vs. kinetic control in the acetalization of D-glucose.

Quantitative Analysis of Acetalization

The efficiency of isopropylidene protection varies significantly based on the catalytic system. Recent advancements, such as the use of Deep Eutectic Solvents (DES), have dramatically improved yields compared to classical methodologies[3].

| Substrate | Reagent | Catalyst / Solvent | Conditions | Control Type | Major Product | Yield |

| D-Glucose | Acetone | H₂SO₄ | -80 °C to 20 °C, 45 min | Thermodynamic | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | ~60-65%[4] |

| D-Glucose | Acetone | Choline Cl / Malonic Acid (DES) | 80 °C | Thermodynamic | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 90%[3] |

| D-Glucose | 2-Methoxypropene | p-TsOH / DMF | 0 °C, 1 h | Kinetic | 4,6-O-isopropylidene-D-glucopyranose | 95%[2] |

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific operations are critical to the reaction's success.

Protocol 1: Thermodynamic Synthesis of Diacetone Glucose

Objective: Global protection of the 1,2 and 5,6 diols of D-glucose.

-

Reaction Setup: Suspend anhydrous D-glucose (1 eq) in an excess of dry acetone. The acetone functions as both the reactant and the solvent, driving the equilibrium forward via Le Chatelier's principle.

-

Catalysis: Add a catalytic amount of concentrated H₂SO₄ at 0 °C. Causality: Low initial temperatures prevent the exothermic runaway that leads to uncontrolled sugar dehydration and polymerization[4].

-

Equilibration: Allow the mixture to warm to room temperature and stir for 45–60 minutes. Self-Validation: The reaction is visually trackable; the opaque suspension of insoluble D-glucose will gradually clear into a transparent solution as the soluble diacetone glucose forms.

-

Quenching (Critical): Neutralize the acid catalyst immediately by bubbling ammonia gas or adding aqueous NaOH until pH 7.0 is strictly maintained[4]. Causality: Acetalization is fully reversible. If the solution is concentrated under acidic conditions, the removal of acetone will drive the equilibrium backward, rapidly cleaving the newly formed protecting groups.

-

Isolation: Filter the precipitated salts, concentrate the filtrate under reduced pressure, and recrystallize the residue from cyclohexane to yield the pure product.

Protocol 2: Regioselective Deprotection to Monoacetone Glucose

Objective: Selectively hydrolyze the 5,6-O-isopropylidene group while preserving the 1,2-O-isopropylidene group. Causality: The 1,2-acetonide is part of a rigid, cis-fused bicyclic system integrated with the furanose ring, conferring immense thermodynamic stability. Conversely, the 5,6-acetonide is located on a flexible exocyclic side chain, making it more sterically accessible and less stable. This differential stability allows for selective hydrolysis using mild aqueous acid[5].

-

Solvation & Hydrolysis: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in 50% aqueous acetic acid. Stir gently at room temperature for 6-8 hours[5].

-

Alternative Industrial Method: Use a weak acid cation exchange resin (e.g., Amberlite IRC-50) in a 5-10% aqueous solution at 78-82 °C. This heterogeneous catalysis prevents over-deprotection and simplifies downstream purification[4].

-

-

Monitoring (Self-Validation): Track the reaction via TLC (ethyl acetate/hexane). The product will present a significantly lower Rf value than the starting material due to the liberation of two highly polar hydroxyl groups at C-5 and C-6[5].

-

Workup & Neutralization: Remove the solvent under reduced pressure. Dissolve the resulting syrup in chloroform and wash aggressively with saturated aqueous NaHCO₃[5]. Causality: Complete neutralization of the acetic acid is mandatory before final concentration to prevent the spontaneous, unwanted cleavage of the stable 1,2-acetonide.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield pure 1,2-O-isopropylidene-α-D-glucofuranose.

Fig 2. Workflow for the regioselective deprotection of diacetone glucose.

Strategic Applications in Drug Development

The selective manipulation of isopropylidene groups unlocks critical pathways in pharmaceutical synthesis.

Synthesis of Iminosugars and Amino Sugars: The mono-protected 1,2-O-isopropylidene-α-D-glucofuranose is a vital scaffold. With the 5,6-diol liberated, researchers can selectively activate the primary C-6 hydroxyl (e.g., via tosylation) and perform a nucleophilic displacement with sodium azide[6]. This yields 6-azido-6-deoxy intermediates, which are direct precursors to iminosugars—potent glycosidase inhibitors actively investigated for antiviral and antidiabetic therapeutics[6].

Oxidation and Electrophilic Functionalization: In diacetone glucose, the C-3 hydroxyl remains the only unprotected functional group. It can be selectively oxidized to the corresponding ketone (1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose) using Swern conditions (DMSO/Ac₂O) or pyridinium chlorochromate[6]. This creates a highly reactive electrophilic center at C-3, enabling the stereoselective addition of Grignard reagents or the synthesis of branched-chain sugars, which are essential components of macrolide antibiotics and novel nucleoside analogs.

References

- Carbohydrate acetalisation - Wikipedia.

- Protecting Groups (Acetals) - Thieme-Connect.

- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC - NIH.

- US3723412A - Preparation of acetone glucose - Google Patents.

- Technical Support Center: Deprotection of Diacetone-D-Glucose Derivatives - Benchchem.

- 1,2-O-Isopropylidene-alpha-D-glucofuranose Applications - Benchchem.

Sources

- 1. Carbohydrate acetalisation - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

Stereochemistry and Conformational Dynamics of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose: A Mechanistic Guide

Executive Summary

In the realm of advanced carbohydrate chemistry and nucleoside analog synthesis, 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose (CAS: 55726-19-7) stands as a paramount chiral building block[1]. By orthogonally protecting the primary and secondary hydroxyl groups of D-ribose, chemists can isolate the anomeric C1 center for highly stereoselective functionalization. This whitepaper deconstructs the stereochemical architecture of this molecule, detailing how its fused bicyclic system and massive steric shielding dictate its conformational dynamics and reactivity in complex synthetic workflows.

Structural Architecture & Conformational Constraints

The utility of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is derived entirely from its rigidified 3D geometry. The molecule operates as a self-directing stereochemical scaffold governed by three distinct structural domains:

The D-Ribofuranose Core & Anomeric Equilibrium

In its unprotected state, the D-ribofuranose ring is highly flexible, undergoing rapid pseudorotation. The anomeric center (C1) exists as a hemiacetal (lactol) in a mutarotational equilibrium between the α and β anomers. While the lactol remains open for downstream functionalization, the trajectory of incoming nucleophiles is entirely dictated by the adjacent protecting groups.

The 2,3-O-Isopropylidene Pucker Constraint

The integration of an isopropylidene (acetonide) group across the C2 and C3 hydroxyls creates a fused 5-5 bicyclic system (a dioxolane ring fused to the furanose ring).

-

Mechanistic Causality: This fusion abolishes the free pseudorotation of the furanose core, locking it into a constrained "skew" or "envelope" conformation. By forcing the C2 and C3 oxygen atoms into a rigid cis relationship, the acetonide group effectively blocks the α -face (concave face) of the molecule. Consequently, nucleophilic attacks are directed toward the less hindered β -face (convex face).

The 5-O-Trityl Shield

The triphenylmethyl (trityl) group at the primary C5 position serves a dual purpose.

-

Mechanistic Causality: Beyond acting as an acid-labile protecting group, the trityl moiety functions as a massive steric rotor. Its sheer bulk (243 Da) shields the top face of the furanose ring, preventing unwanted side reactions and heavily influencing the diastereoselectivity of chain-elongation reactions, such as Wittig olefinations and asymmetric epoxidations [2].

Figure 1: Topological map of steric constraints dictating stereoselective nucleophilic attack.

Physicochemical & Spectroscopic Profile

To ensure experimental trustworthiness, the physical and spectral parameters of the synthesized molecule must be rigorously validated. The table below summarizes the critical quantitative data used to verify the integrity of the protected ribofuranose [3].

| Property | Value | Causality / Analytical Significance |

| Molecular Weight | 432.5 g/mol | Confirms the successful addition of the massive trityl group to the ribose core. |

| Molecular Formula | C27H28O5 | Corresponds to the fully protected ribofuranose intermediate. |

| CAS Number | 55726-19-7 | Unique identifier for procurement and cross-referencing spectral libraries. |

| 1H NMR (Anomeric C1-H) | ~5.3 - 5.4 ppm | Diagnostic shift for the hemiacetal proton; confirms the lactol remains intact and unoxidized. |

| Solubility | Soluble in DCM, EtOAc, Pyridine | Dictates the choice of organic solvents for downstream biphasic extractions and chromatography. |

Synthetic Methodology: Step-by-Step Protocol

The synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose relies on the highly regioselective protection of the primary hydroxyl group of 2,3-O-isopropylidene-D-ribofuranose. The following protocol is a self-validating system designed to maximize yield while preserving the acid-labile acetonide group [4].

Reagents: 2,3-O-Isopropylidene-D-ribofuranose (1.0 eq), Trityl chloride (1.2 eq), Anhydrous Pyridine.

-

Dissolution and Activation: Dissolve 2,3-O-isopropylidene-D-ribofuranose in anhydrous pyridine (approx. 2.5 mL per gram of substrate) under an inert argon atmosphere.

-

Causality: Pyridine acts dually as the reaction solvent and the acid scavenger. It immediately neutralizes the HCl generated during the tritylation, which is critical to prevent the premature cleavage of the acid-labile 2,3-O-isopropylidene group.

-

-

Tritylation: Add Trityl chloride (TrCl) in a single portion to the stirred solution. Maintain the reaction at 20 °C for 16 hours.

-